molecular formula C19H17NO4S B557373 (R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid CAS No. 133054-21-4

(R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid

Cat. No. B557373
M. Wt: 355.4 g/mol
InChI Key: HUWNZLPLVVGCMO-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid” is a chemical compound with the CAS Number: 133054-21-4 . It has a molecular weight of 355.41 and its IUPAC name is (4R)-3-[(9H-fluoren-9-ylmethoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid . This compound is typically stored at temperatures between 2-8°C in a sealed, dry environment .


Molecular Structure Analysis

The molecular formula of this compound is C19H17NO4S . The InChI code is 1S/C19H17NO4S/c21-18(22)17-10-25-11-20(17)19(23)24-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1 . The InChI key is HUWNZLPLVVGCMO-KRWDZBQOSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 355.41 . The compound is sealed in dry conditions and stored at temperatures between 2-8°C .

Scientific Research Applications

  • Immunostimulant Activity: A compound structurally related to (R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid, specifically (R)-3-[(S)-(5-oxo-2-pyrrolidinyl)carbonyl]-thiazolidine-4-carboxylic acid, was synthesized and tested for its immunostimulant activity (Magni, Signorelli, & Bocchiola, 1994).

  • Synthesis Methodology: A study on the convenient synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, which is structurally related to the compound , was conducted, demonstrating its preparation from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid (Le & Goodnow, 2004).

  • Molecular Structure Analysis: The structure of (R)-thiazolidine-4-carboxylic acid was refined and analyzed, including a population analysis that refines the population of the electrons in the molecule (Kamo et al., 1979).

  • Influence on Learning and Memory: Certain N-acyl-thiazolidine-4-carboxylic acid derivatives were synthesized and found to significantly influence learning and memory in experimental animals, suggesting an impact on the central cholinergic system (Krichevskii et al., 2007).

  • Bioimaging Applications: A water-soluble fluorene derivative, which shares structural similarities with the compound , was investigated for its photophysical characterization and bioimaging applications, particularly for integrin imaging (Morales et al., 2010).

  • Supramolecular Aggregation: The supramolecular aggregation behavior of bioactive thiazolidine-4-carboxylic acid derivatives was explored, with implications for applications in gas storage, biosensing, and template catalysis (Jagtap et al., 2018).

  • Hepatoprotective Potential: 2-Substituted thiazolidine-4(R)-carboxylic acids were found to increase the concentration of non-protein sulphydryls and the activity of certain enzymes in the mouse liver, suggesting potential hepatoprotective properties (Włodek, Radomski, & Wróbel, 1993).

  • Crystal Structure and Computational Studies: The crystal structure and computational studies of 2-aryl-thiazolidine-4-carboxylic acids were conducted, providing insights into their synthesis and stereoselectivity (Jagtap et al., 2016).

  • Geriatric Medicine: Thiazolidine-4-carboxylic acid has been suggested to have value in geriatric medicine due to its revitalizing effects on age-related biochemical variables and potential anti-toxic effects, particularly on the liver (Weber, Fleming, & Miquel, 1982).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261, P264, P270, P271, P280, P301+P312+P330, P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(4R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c21-18(22)17-10-25-11-20(17)19(23)24-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWNZLPLVVGCMO-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid

CAS RN

133054-21-4, 423719-54-4
Record name (-)-(R)-Fmoc-4-thiazolidinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (4R)-3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,3-thiazolane-4-carboxylic acid 97%
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid

Citations

For This Compound
1
Citations
R Courtemanche - 2014 - search.proquest.com
We report herein studies in aziridine aldehyde Ugi macrocyclization of peptides and their development as protein inhibitors, as well as the study of chemical probes for epigenetic …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.